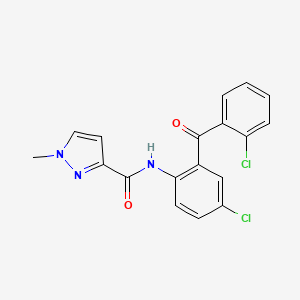

N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-1-methyl-1H-pyrazole-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

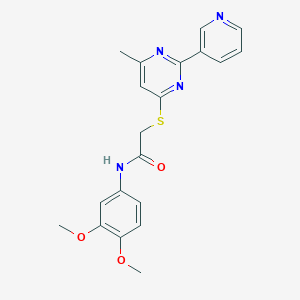

Synthesis Analysis

Pyrazole derivatives are typically synthesized through cyclocondensation reactions involving hydrazines and β-dicarbonyl compounds or their equivalents. A study by Kettmann and Svetlik (2003) describes a reaction yielding a pyrazole derivative through the unexpected product formation between 4-(4-methylphenyl)but-3-en-2-one and aminoguanidine, indicating the versatility of pyrazole synthesis approaches (Kettmann & Svetlik, 2003).

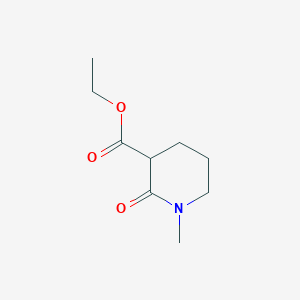

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be elucidated using X-ray crystallography, as demonstrated by Kumara et al. (2018), who analyzed the crystal structure of a novel pyrazole derivative, revealing its thermal stability and molecular interactions through Hirshfeld surface analysis (Kumara et al., 2018).

Chemical Reactions and Properties

Pyrazole derivatives undergo various chemical reactions, including cyclocondensation, N-alkylation, and amidation. Drev et al. (2014) explored the regioselective synthesis of pyrazolo[1,5-a]pyrimidine-3-carboxamides, demonstrating the compound's versatility in chemical transformations (Drev et al., 2014).

Physical Properties Analysis

The physical properties of pyrazole derivatives, such as thermal stability and solubility, are crucial for their practical applications. The study by Kumara et al. highlights the thermal stability of a pyrazole compound, which is an important attribute for its potential uses (Kumara et al., 2018).

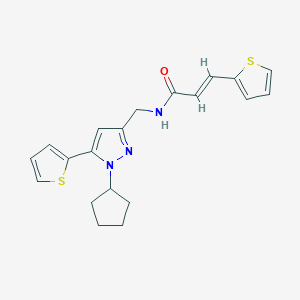

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are influenced by the molecular structure of pyrazole derivatives. The research by Channar et al. (2019) into the synthesis and NBO analysis of a chloro-substituted pyrazole compound sheds light on the electron density distribution and resonance interactions, providing insights into the chemical behavior of such molecules (Channar et al., 2019).

Aplicaciones Científicas De Investigación

Crystal Structure Analysis

Pyrazole derivatives have been analyzed for their crystal structures to understand their molecular configurations and potential for bioisosteric applications. For instance, the study of pyrazole sulfonamide derivatives highlights the importance of molecular packing and intermolecular hydrogen bonding in determining the compound's stability and reactivity (Iulek et al., 1993).

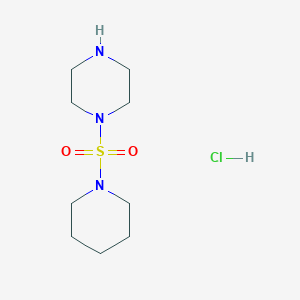

Anticancer and Anti-inflammatory Agents

Novel pyrazolopyrimidine derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These compounds exhibit structure-activity relationships that could inform the development of new therapeutic agents (Rahmouni et al., 2016).

Antagonistic Activity on Cannabinoid Receptors

Pyrazole derivatives have been designed and synthesized as cannabinoid receptor antagonists. These compounds aid in characterizing cannabinoid receptor binding sites and may have therapeutic potential for antagonizing the effects of cannabinoids (Lan et al., 1999).

Cytotoxicity Studies

Some pyrazole derivatives have been synthesized and evaluated for their cytotoxic activity against cancer cells, contributing to the development of new anticancer drugs (Hassan et al., 2014).

Antifungal and Antimicrobial Activities

Research has explored the synthesis and biological evaluation of pyrazole derivatives as antifungal and antimicrobial agents. These studies provide insights into the development of new compounds for treating fungal and bacterial infections (Du et al., 2015).

Environmental Pollution Studies

Pyrazolecarboxamide derivatives have been investigated for their protective effects against oxidative stress and DNA damage in aquatic species exposed to pollutants. This research highlights the potential environmental applications of pyrazole derivatives in mitigating the effects of toxic substances (Soliman et al., 2019).

Propiedades

IUPAC Name |

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-1-methylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13Cl2N3O2/c1-23-9-8-16(22-23)18(25)21-15-7-6-11(19)10-13(15)17(24)12-4-2-3-5-14(12)20/h2-10H,1H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSJGMAOLSWIMAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13Cl2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-1-methyl-1H-pyrazole-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-phenylbutan-2-yl)propanamide](/img/structure/B2487765.png)

![3-(3,4-dimethoxyphenyl)-1-(4-ethylphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2487768.png)

![2-[(2-chlorobenzyl)thio]-N-(2-methoxyphenyl)-5-methyl-7-pyridin-2-yl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2487774.png)

![(1R*,2S*,4S*)-Boc-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/no-structure.png)

![6-(4-methoxyphenyl)-2-methyl-7-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2487779.png)

![1-(furan-2-ylmethyl)-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2487783.png)